molecular formula C8H16N2O B13161151 N-[1-(Aminomethyl)cyclopropyl]butanamide

N-[1-(Aminomethyl)cyclopropyl]butanamide

Cat. No.: B13161151
M. Wt: 156.23 g/mol
InChI Key: PXFABCXMASJDBW-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclopropyl]butanamide is a chemical compound with the molecular formula C₈H₁₆N₂O. It is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a butanamide structure. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Aminomethyl)cyclopropyl]butanamide typically involves the reaction of cyclopropylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Aminomethyl)cyclopropyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-[1-(Aminomethyl)cyclopropyl]butanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)cyclopropyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to modulation of biological activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Aminomethyl)cyclopropyl]acetamide
  • N-[1-(Aminomethyl)cyclopropyl]propionamide
  • N-[1-(Aminomethyl)cyclopropyl]benzamide

Uniqueness

N-[1-(Aminomethyl)cyclopropyl]butanamide is unique due to its specific structural features, such as the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications.

Biological Activity

N-[1-(Aminomethyl)cyclopropyl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an amine and a butanamide moiety. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Cyclopropyl Formation : Utilizing cyclopropyl precursors through standard organic reactions.
  • Amidation : The introduction of the butanamide group via coupling reactions, often employing coupling agents to enhance yield.
  • Purification : Final purification through chromatography to isolate the desired compound.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. A study highlighted that derivatives of cyclopropyl compounds often show enhanced antimicrobial effects against various pathogens, including resistant strains of bacteria .

Inhibition of Enzymatic Activity

This compound has been investigated for its ability to inhibit specific enzymes, particularly proteases involved in disease mechanisms. For example, inhibitors targeting cathepsin C (CatC) have shown promise in treating inflammatory conditions such as rheumatoid arthritis by reducing proteolytic activity in neutrophils .

Case Studies and Research Findings

  • Case Study 1 : In a study on rheumatoid arthritis models, the administration of a related compound demonstrated a statistically significant reduction in arthritis scores and paw thickness, indicating anti-arthritic activity .
  • Case Study 2 : A pharmacological evaluation revealed that cyclopropyl derivatives could modulate inflammatory responses effectively, suggesting potential use in treating inflammatory diseases .

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : By binding to active sites of enzymes such as CatC, it prevents substrate access, thereby inhibiting their activity.
  • Cell Signaling Modulation : The compound may influence signaling pathways involved in inflammation and immune responses.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAntibacterial, anti-inflammatory
XPZ-01CatC inhibitor, anti-arthritic
Related Cyclopropyl DerivativeEnzyme inhibition

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclopropyl]butanamide

InChI

InChI=1S/C8H16N2O/c1-2-3-7(11)10-8(6-9)4-5-8/h2-6,9H2,1H3,(H,10,11)

InChI Key

PXFABCXMASJDBW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1(CC1)CN

Origin of Product

United States

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